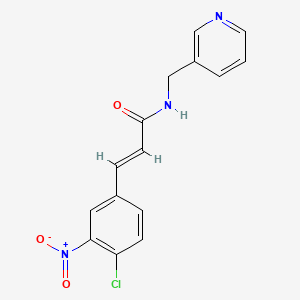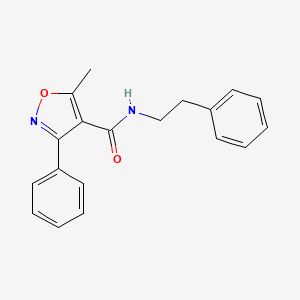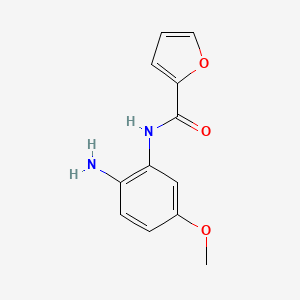
3-(4-chloro-3-nitrophenyl)-N-(3-pyridinylmethyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-chloro-3-nitrophenyl)-N-(3-pyridinylmethyl)acrylamide, also known as CNPA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. CNPA is a yellow crystalline compound that is soluble in organic solvents and is commonly used in laboratory experiments as a reagent.
Wirkmechanismus
The mechanism of action of 3-(4-chloro-3-nitrophenyl)-N-(3-pyridinylmethyl)acrylamide involves the inhibition of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. This results in the enhancement of cognitive function and memory retention.
Biochemical and Physiological Effects:
3-(4-chloro-3-nitrophenyl)-N-(3-pyridinylmethyl)acrylamide has been shown to exhibit various biochemical and physiological effects such as anti-inflammatory, anti-tumor, and anti-bacterial activities. It has also been found to possess antioxidant properties, which make it a potential candidate for the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3-(4-chloro-3-nitrophenyl)-N-(3-pyridinylmethyl)acrylamide in laboratory experiments is its high purity and stability, which makes it a reliable reagent for various applications. However, the limitations of using 3-(4-chloro-3-nitrophenyl)-N-(3-pyridinylmethyl)acrylamide include its toxicity and potential hazards associated with its handling and storage.
Zukünftige Richtungen
There are several potential future directions for the research and development of 3-(4-chloro-3-nitrophenyl)-N-(3-pyridinylmethyl)acrylamide. One of the areas of focus is the development of 3-(4-chloro-3-nitrophenyl)-N-(3-pyridinylmethyl)acrylamide-based drugs for the treatment of Alzheimer's disease and other neurological disorders. Another area of interest is the investigation of the anti-tumor and anti-inflammatory activities of 3-(4-chloro-3-nitrophenyl)-N-(3-pyridinylmethyl)acrylamide, which could lead to the development of new cancer therapies and anti-inflammatory drugs. Additionally, the antioxidant properties of 3-(4-chloro-3-nitrophenyl)-N-(3-pyridinylmethyl)acrylamide could be explored further for the treatment of oxidative stress-related diseases such as diabetes and cardiovascular diseases.
Conclusion:
In conclusion, 3-(4-chloro-3-nitrophenyl)-N-(3-pyridinylmethyl)acrylamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. It has been extensively studied for its inhibitory activity against acetylcholinesterase and its potential use in the development of drugs for the treatment of Alzheimer's disease and other neurological disorders. 3-(4-chloro-3-nitrophenyl)-N-(3-pyridinylmethyl)acrylamide also exhibits various biochemical and physiological effects, which make it a potential candidate for the treatment of other diseases such as cancer, inflammation, and oxidative stress-related disorders.
Synthesemethoden
3-(4-chloro-3-nitrophenyl)-N-(3-pyridinylmethyl)acrylamide can be synthesized through a multistep process involving the condensation of 4-chloro-3-nitrobenzaldehyde with pyridine-3-methanol, followed by acylation with acryloyl chloride. The resulting product is purified through recrystallization to obtain pure 3-(4-chloro-3-nitrophenyl)-N-(3-pyridinylmethyl)acrylamide.
Wissenschaftliche Forschungsanwendungen
3-(4-chloro-3-nitrophenyl)-N-(3-pyridinylmethyl)acrylamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit potent inhibitory activity against certain enzymes such as acetylcholinesterase, which is involved in the regulation of neurotransmitter activity in the brain. This makes 3-(4-chloro-3-nitrophenyl)-N-(3-pyridinylmethyl)acrylamide a potential candidate for the development of drugs for the treatment of Alzheimer's disease and other neurological disorders.
Eigenschaften
IUPAC Name |
(E)-3-(4-chloro-3-nitrophenyl)-N-(pyridin-3-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O3/c16-13-5-3-11(8-14(13)19(21)22)4-6-15(20)18-10-12-2-1-7-17-9-12/h1-9H,10H2,(H,18,20)/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJZHZFNKFBBGER-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)CNC(=O)/C=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chloro-3-nitrophenyl)-N-(3-pyridinylmethyl)acrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B5706333.png)
![N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5706341.png)

![N-(3-chloro-4-fluorophenyl)-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5706352.png)


![3-isopropoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5706360.png)
![3-[1-[(aminocarbonyl)amino]-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5706362.png)
![2-chloro-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5706372.png)
![1-(methylsulfonyl)-N-[2-(methylthio)phenyl]-4-piperidinecarboxamide](/img/structure/B5706379.png)
![ethyl 2-[(2-hydroxy-4-methylbenzyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5706380.png)
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-cyclopropyl-N~2~-methylglycinamide](/img/structure/B5706384.png)
![1-[2-(3-isopropoxyphenoxy)ethyl]-1H-benzimidazole](/img/structure/B5706397.png)
![methyl 3-[(4-tert-butylbenzoyl)amino]-2-methylbenzoate](/img/structure/B5706416.png)